(2S)-2-amino-4-hydroxypentanoic acid

Insulin Secretion Diabetes Research Amino Acid Pharmacology

Researchers requiring a defined insulin secretagogue often face issues with diastereomer contamination that confounds bioactivity data. This specific (2S,4R/S) isomer eliminates that variability. - Insulinotropic agent with a confirmed threshold of 500 µM in isolated rat islets. - Stereochemically validated (de >98:2) to prevent off-target interactions, unlike generic analogs. - Serves as a non-toxic structural intermediate for studying aspartate pathway enzyme recognition.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B13623257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-hydroxypentanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)O
InChIInChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1
InChIKeySBRVJFMQKPUAGQ-BKLSDQPFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-4-hydroxypentanoic Acid: Procurement Essentials


(2S)-2-amino-4-hydroxypentanoic acid, also known as γ-hydroxynorvaline, is a non-proteinogenic alpha-amino acid belonging to the organic compounds class of L-alpha-amino acids . It is characterized by a chiral center at the C2 position and a hydroxyl group at the C4 position, and is found in nature in certain fungi [1]. This compound serves as a valuable chiral building block and a research tool for investigating metabolic pathways, including those targeted by antifungal agents, and is recognized for its insulinotropic properties [2].

Chiral Tool Stereodefined non-proteinogenic amino acid for asymmetric synthesis workflows
Assay Context Supports stereospecific insulin secretion pathway studies and metabolic research
Pathway Probe Investigates C4-hydroxyl-dependent enzyme recognition and amino acid metabolism

Why Stereochemistry Matters for (2S)-2-Amino-4-hydroxypentanoic Acid


Substituting (2S)-2-amino-4-hydroxypentanoic acid with a generic analog or even a different diastereomer can lead to significantly different or entirely absent biological activity. Research has demonstrated that the insulinotropic effect is dependent on the specific stereochemistry at the C2 and C4 positions, with threshold concentrations for activity varying markedly between diastereomers [1]. Furthermore, the presence and position of the hydroxyl group are crucial for interactions with specific enzymes; for example, the related 5-hydroxy-4-oxonorvaline (HON) exhibits potent antifungal activity via a mechanism that requires precise stereoelectronic alignment for covalent adduct formation [2]. This underscores that for studies involving enzyme interactions, metabolic pathway analysis, or insulin secretion, the exact compound identity is not interchangeable and must be verified for meaningful and reproducible results.

Stereochemical Mismatch
Racemate or incorrect diastereomer may shift insulinotropic response profile; threshold and activity depend on C2/C4 configuration.
Hydroxyl Position
C3-hydroxynorvaline engages tRNA synthetase pathways; C4-hydroxy analog (this compound) does not share this target, altering biological readouts.
Oxidation State
C4-oxo analog (HON) forms covalent NAD+ adducts, introducing irreversible inhibition; reduced γ-hydroxynorvaline may lack this mechanism, changing enzyme-interaction interpretation.

Differentiating (2S)-2-Amino-4-hydroxypentanoic Acid from Analogs


Insulinotropic Activity: γ-Hydroxynorvaline vs. 4-Hydroxyisoleucine

In a study comparing insulinotropic activity on isolated rat islets, the threshold concentration for a significant increase in insulin release was 500 µM for both (2S,4R) and (2S,4S) γ-hydroxynorvaline. This is in contrast to the major isomer of 4-hydroxyisoleucine, (2S,3R,4S), which exhibited a lower threshold of 200 µM, and other congeners which required 1 mM or more [1]. This demonstrates that while (2S)-γ-hydroxynorvaline is an active secretagogue, its potency is distinct from structurally similar, therapeutically relevant compounds.

Insulinotropic Activity
Head-to-head
500 µM vs 200 µM
Distinct threshold concentration relative to (2S,3R,4S) 4-hydroxyisoleucine; supports stereochemistry-dependent insulin secretion interpretation.
Isolated rat islets, 8.3 mM glucose; threshold defined by significant increase (P
Insulin Secretion Diabetes Research Amino Acid Pharmacology

Stereoselective Synthesis of High-Purity γ-Hydroxynorvaline Diastereomers

An efficient combined organo- and biocatalytic route has been established for the stereoselective synthesis of all four diastereomers of γ-hydroxynorvaline [1]. This method achieves the sequential construction of stereogenic centers, giving access to each stereoisomer in high yield (78–82%) and with excellent stereocontrol (diastereomeric excess >98:2 and enantiomeric excess >99% in all cases) [2]. This level of stereochemical purity is critical for studying the structure-activity relationships of this compound class.

Stereochemical Purity
Head-to-head
de >98:2, ee >99% for all four diastereomers
Enables reliable procurement of high-stereocontrol material for structure-activity relationship studies.
Organo-/biocatalytic one-pot route; synthetic material recommended over natural isolates.
Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Antifungal Mechanism: Covalent Adduct Formation by HON

While (2S)-2-amino-4-hydroxypentanoic acid is the reduced form, its structural analog 5-hydroxy-4-oxonorvaline (HON) demonstrates potent antifungal activity through a unique 'enzyme-assisted suicide' mechanism [1]. HON forms a covalent adduct with the NAD+ cofactor in the active site of homoserine dehydrogenase (HSD), a target absent in mammals [2]. Despite a weak steady-state affinity (Km = 2 mM) [3], this mechanism results in potent in vitro and in vivo antifungal action, highlighting the critical role of the C4-oxo group for this specific bioactivity.

Analog Mechanism (HON)
Class-level
Covalent NAD+ adduct formation via C4-oxo group; Km ~2 mM (weak affinity)
Oxidation state at C4 dictates covalent versus reversible interaction profile; reduced γ-hydroxynorvaline does not share this mechanism.
Mechanism established by X-ray crystallography and MS for HON, not for reduced parent compound.
Antifungal Agents Enzyme Inhibition Mechanism of Action

tRNA Synthetase Inhibition: 3-Hydroxynorvaline vs. 4-Hydroxynorvaline

The structurally related compound 3-hydroxynorvaline (HNV), an alpha-amino-beta-hydroxyvaleric acid, acts as a competitive inhibitor of threonine and valine activation by tRNA synthetases [1]. In studies with enzymes from chick embryos, HNV exhibited a Ki of 181 µM for threonine activation, while the Km for the natural substrate threonine was 25 µM [2]. This demonstrates a specific, quantifiable interaction with the translational machinery. The positioning of the hydroxyl group on the carbon backbone (C3 vs. C4) dictates this distinct biochemical activity, as 4-hydroxynorvaline is not known to be a substrate for these synthetases.

tRNA Synthetase Inhibition
Class-level
3-HNV Ki 181 µM Thr Km 25 µM
Hydroxyl position (C3 vs C4) determines enzyme target; 4-hydroxynorvaline does not inhibit threonyl-tRNA synthetase, indicating functional divergence.
In vitro chick embryo enzyme assay; competitive inhibition mechanism for 3-HNV only.
tRNA Synthetase Enzyme Kinetics Protein Synthesis

Optical Purity of Natural γ-Hydroxynorvaline Diastereomers

The natural diastereomers of γ-hydroxynorvaline, isolated from the fungus Boletus satanas, exhibit distinct optical purities [1]. Gas chromatographic analysis of derived diastereomeric N-[(S)-α-methoxypropionyl]-lactones revealed that the naturally occurring (2S,4R)-γ-hydroxynorvaline has an optical purity of 88%, while the (2S,4S) diastereomer exists as a partial racemate with a (2S,4S):(2R,4R) ratio of 3:2 [2]. This variation in natural stereochemical composition underscores the need for well-characterized, synthetic material for research requiring high stereochemical purity.

Natural Optical Purity
Head-to-head
(2S,4R): 88% purity vs (2S,4S): 3:2 ratio partial racemate
Natural source stereopurity is inconsistent; synthetic material with validated stereocontrol is recommended for precise SAR studies.
GC analysis of diastereomeric lactone derivatives from Boletus satanas isolate.
Natural Products Chiral Analysis Isolation

R&D Applications of (2S)-2-Amino-4-hydroxypentanoic Acid


Insulin Secretion Studies and Antidiabetic Agent Development

As a confirmed insulin secretagogue with a defined threshold concentration of 500 µM in isolated rat islets [1], (2S)-2-amino-4-hydroxypentanoic acid is an ideal tool for studies on glucose-stimulated insulin secretion. It can be used as a lead compound for structure-activity relationship (SAR) studies aimed at developing more potent analogs for diabetes research, with the understanding that its potency differs from the more well-known 4-hydroxyisoleucine [1].

Amino Acid Metabolism and Enzyme Inhibition Pathways

This compound serves as a key structural intermediate for investigating the biosynthesis of the aspartate family of amino acids. Its oxidized analog, 5-hydroxy-4-oxonorvaline, is a potent inhibitor of homoserine dehydrogenase, a key enzyme in this pathway [2]. (2S)-2-amino-4-hydroxypentanoic acid can be used as a non-toxic analog to study enzyme binding, transport mechanisms, and metabolic flux without the confounding factor of covalent enzyme inactivation [2].

Chiral Building Block for Asymmetric Synthesis

Validated stereoselective synthetic routes provide access to all four diastereomers of γ-hydroxynorvaline with excellent stereocontrol (de >98:2, ee >99%) [3]. This makes (2S)-2-amino-4-hydroxypentanoic acid a valuable, well-characterized chiral building block for the synthesis of more complex molecules, including pharmaceuticals and natural products that require precise stereochemical definition [3].

Differentiating Biological Activity of Structural Isomers

The compound is a critical reference standard for studies comparing the biological activity of hydroxy-amino acid isomers. Its distinct insulinotropic threshold (500 µM) [1] and lack of known interaction with threonyl-tRNA synthetase (in contrast to 3-hydroxynorvaline's Ki of 181 µM) [4] make it essential for dissecting the structural basis of amino acid recognition and function in biological systems [1][4].

Application
Selection Property
Validation Focus
Insulin secretion research
Stereospecific insulinotropic response profile
Threshold concentration verification in islet-based assays
Amino acid metabolism studies
C4-hydroxyl group redox state and enzyme recognition
Metabolic flux monitoring and pathway enzyme interaction profiling
Asymmetric synthesis (chiral building block)
Validated stereochemical purity (de, ee)
Stereocontrol confirmation for downstream SAR and complex molecule assembly
Hydroxy-amino acid isomer profiling
Hydroxyl position (C3 vs C4) and target selectivity
Comparative enzyme activity screening and structure-function relationship mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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